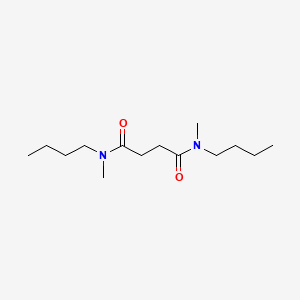

N1,N4-Dibutyl-N1,N4-dimethylsuccinamide

Description

N1,N4-Dibutyl-N1,N4-dimethylsuccinamide (CAS: 97856-78-5) is a succinamide derivative characterized by two butyl and two methyl groups attached to the nitrogen atoms of the succinamide backbone. It is commercially available with a purity of 95% (AK Scientific, Catalog No. 6378ER) . Potential applications include organic synthesis intermediates or surface modifiers for nanoparticles, as suggested by its structural analogs in DMSA-coated Fe3O4 nanoparticles .

Properties

IUPAC Name |

N,N'-dibutyl-N,N'-dimethylbutanediamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28N2O2/c1-5-7-11-15(3)13(17)9-10-14(18)16(4)12-8-6-2/h5-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYSYQYIFRWJDHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C)C(=O)CCC(=O)N(C)CCCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-Dibutyl-N,N’-dimethyl-succinamide typically involves the reaction of succinic anhydride with N,N-dibutyl-N,N-dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Step 1: Succinic anhydride is reacted with N,N-dibutyl-N,N-dimethylamine in the presence of a suitable solvent such as dichloromethane.

Step 2: The reaction mixture is stirred at room temperature for several hours to allow the formation of the amide bond.

Step 3: The product is then purified using techniques such as recrystallization or column chromatography to obtain pure N,N’-Dibutyl-N,N’-dimethyl-succinamide.

Industrial Production Methods

In an industrial setting, the production of N,N’-Dibutyl-N,N’-dimethyl-succinamide may involve the use of large-scale reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, and advanced purification techniques are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dibutyl-N,N’-dimethyl-succinamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as alkyl halides or aryl halides can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of substituted amides with various functional groups.

Scientific Research Applications

Extraction Processes

N1,N4-Dibutyl-N1,N4-dimethylsuccinamide has been studied for its effectiveness in liquid-liquid extraction processes, particularly for precious metals like platinum. Research indicates that this compound can selectively extract platinum from chloride media, which is crucial for recycling and environmental management of platinum group metals.

Case Study : A study highlighted the use of this compound in separating platinum(IV) from palladium(II) in chloride solutions, demonstrating its potential as a more efficient method compared to traditional extraction techniques .

The compound has shown promise in various biological applications, particularly in pharmacology and toxicology.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects on cancer cell lines. It has been tested for its ability to inhibit tumor growth and induce apoptosis in various cancer models.

Case Study : In vitro studies demonstrated that the compound significantly reduced cell viability in ovarian cancer cells, suggesting its potential as an anticancer agent .

- Neuroprotective Effects : The compound's ability to inhibit acetylcholinesterase suggests potential applications in treating neurodegenerative diseases like Alzheimer's.

Solvent Properties

Due to its unique structure, this compound serves as an effective solvent in various chemical reactions. Its high polarity and ability to dissolve a wide range of organic compounds make it valuable in synthetic chemistry.

Mechanism of Action

The mechanism of action of N,N’-Dibutyl-N,N’-dimethyl-succinamide involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biochemical assays or therapeutic applications.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below compares N1,N4-Dibutyl-N1,N4-dimethylsuccinamide with three analogs:

Key Observations:

Reactivity: Methoxy groups in N1,N4-dimethoxy-N1,N4-dimethylsuccinamide increase electron density on the amide nitrogen, facilitating coordination with metal centers in catalytic applications .

Purity and Synthesis: Higher purity (97%) is noted for N1,N4-dimethoxy-N1,N4-dimethylsuccinamide, likely due to optimized purification methods (e.g., silica plug filtration) . The diethyl analog (N1,N4-Dibutyl-N1,N4-diethylsuccinamide) shares similar purity (95%) but lacks documented synthetic or application data .

Alias Contradiction: erroneously lists "N1,N4-dimethoxy-N1,N4-dimethylsuccinamide" as an alias for 5-hydroxyanthranilic acid (CAS: 394-31-0). This conflicts with its validated use as a reactant in organometallic synthesis .

Functional and Application Differences

- Catalytic Applications: N1,N4-dimethoxy-N1,N4-dimethylsuccinamide is critical in synthesizing cyclopentadienone iron tricarbonyl complexes, enabling efficient C–C bond formation . Its methoxy groups likely stabilize reactive intermediates during lithiation steps.

- Material Science: The butyl groups in this compound suggest utility in hydrophobic coatings, analogous to DMSA-coated Fe3O4 nanoparticles .

- Biomedical Relevance : The misattributed alias in highlights the importance of verifying CAS numbers, as 5-hydroxyanthranilic acid is unrelated to succinamide derivatives in function .

Biological Activity

N1,N4-Dibutyl-N1,N4-dimethylsuccinamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

This compound is a derivative of succinimide, characterized by the presence of butyl and dimethyl groups. Its chemical structure can be represented as follows:

This structure suggests potential interactions with biological macromolecules, including proteins and nucleic acids.

Anticancer Activity

Recent studies have highlighted the anticancer properties of succinimide derivatives, including this compound. A key study demonstrated that certain succinimides exhibited significant cytotoxicity against various cancer cell lines, including leukemia (K562 and MOLT4) and cervical cancer (HeLa) cells. The mechanism of action appears to involve:

- Induction of Apoptosis : The compound has been shown to activate caspases (specifically caspase 3 and 7), which are critical mediators in the apoptotic pathway. This was evidenced by increased caspase activity in treated cancer cells compared to controls .

- Gene Expression Modulation : Microarray analysis indicated that treatment with this compound upregulated pro-apoptotic genes while downregulating anti-apoptotic genes associated with NF-kB signaling .

Immunomodulatory Effects

In addition to its anticancer properties, this compound has shown potential immunomodulatory effects. The compound was found to influence immune cell signaling pathways, potentially enhancing the immune response against tumors. This dual action makes it a candidate for further investigation in combination therapies aimed at improving cancer treatment outcomes.

Table 1: Summary of Biological Activities

Notable Case Studies

- A study involving various succinimide derivatives indicated that compounds structurally similar to this compound exhibited high cytotoxicity and selective action against leukemia cells. The research highlighted the importance of structural modifications in enhancing biological activity .

- Another investigation focused on the interaction of succinimides with DNA, revealing that these compounds could intercalate into DNA strands, leading to disruption of replication processes in cancer cells .

Safety and Toxicity Profile

According to safety assessments conducted under the Toxic Substances Control Act (TSCA), this compound is classified as "not likely to present an unreasonable risk" under specified conditions. This classification suggests a favorable safety profile for further development and clinical testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.